(S)-6-Methyl-2,3-dihydro-1H-inden-1-amine is a chiral compound with significant relevance in pharmaceutical chemistry, particularly for its potential therapeutic applications. The compound is characterized by a bicyclic structure that includes an indene moiety, which consists of a fused five-membered and six-membered ring. Its molecular formula is with a molecular weight of approximately 147.22 g/mol .
(S)-6-Methyl-2,3-dihydro-1H-inden-1-amine falls under the category of amines and is classified as a secondary amine due to the presence of the nitrogen atom bonded to two carbon atoms. Its specific stereochemistry is denoted by the (S) configuration, indicating the spatial arrangement of its atoms.
The synthesis of (S)-6-Methyl-2,3-dihydro-1H-inden-1-amine typically involves several key steps:
The synthetic route emphasizes the importance of controlling stereochemistry during the resolution phase to obtain the desired (S)-enantiomer.
The molecular structure of (S)-6-Methyl-2,3-dihydro-1H-inden-1-amine features:
Key structural data includes:
(S)-6-Methyl-2,3-dihydro-1H-inden-1-amine can participate in various chemical reactions typical for amines, including:
The reactivity of this compound is influenced by its steric and electronic properties due to the bicyclic structure and the presence of the methyl and amine functional groups .
Research indicates that (S)-6-Methyl-2,3-dihydro-1H-inden-1-amine exhibits selective inhibition of monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters such as dopamine. By inhibiting this enzyme, the compound may increase dopamine levels in the brain, which is particularly beneficial for treating neurodegenerative diseases like Parkinson's disease .
This mechanism underlines its potential therapeutic applications in enhancing dopaminergic activity and managing symptoms associated with Parkinson's disease.
While specific physical properties such as boiling point and melting point are not extensively documented, general characteristics include:
Key chemical properties include:
Relevant data from suppliers indicate that the compound should be handled with care due to its biological activity .
(S)-6-Methyl-2,3-dihydro-1H-inden-1-amine has several scientific uses:
Catalytic asymmetric hydrogenation represents a cornerstone in the enantioselective synthesis of (S)-6-methyl-2,3-dihydro-1H-inden-1-amine. Research demonstrates that rhodium catalysts modified with chiral phosphine ligands enable the asymmetric hydrogenation of cyclic ketoxime precursors. However, this approach faces significant challenges in achieving high enantiomeric excess (ee) for the indane scaffold. Studies reveal that hydrogenation of 2,3-dihydro-1H-inden-1-one oxime derivatives using Rh/(S)-MeO-Biphep catalyst systems at 1 mol% loading achieves quantitative yields of the target amine but with limited enantiocontrol (ee ≤ 32%) [3]. The moderate stereoselectivity is attributed to the instability of the intermediate cyclic ketimine, which undergoes competing decomposition pathways under reaction conditions. Optimization studies indicate that solvent selection significantly impacts enantioselectivity, with tetrahydrofuran (THF) and toluene proving superior to polar protic solvents like isopropanol. Reaction temperature also critically influences stereochemical outcomes, with lower temperatures (-20°C to 0°C) marginally improving ee values but simultaneously reducing reaction rates and increasing catalyst loading requirements [3].
Table 1: Asymmetric Hydrogenation Performance for Inden-1-amine Synthesis
Catalyst System | Substrate | Temp (°C) | Pressure (bar H₂) | Yield (%) | ee (%) | Reference |
---|---|---|---|---|---|---|
Rh/(S)-MeO-Biphep | Indanone oxime | 25 | 50 | >99 | 32 | [3] |
Ir/(R)-XylPhanePhos | Indanone oxime | 50 | 70 | 85 | 68 | |
Ru-BINAP/diamine | Oxime acetate | 60 | 60 | 92 | 89 | [3] |
Alternative approaches employing ruthenium-BINAP/diamine catalysts for oxime acetate hydrogenation achieve substantially higher enantioselectivities (up to 89% ee) but require elevated catalyst loadings (≥10 mol%) and specialized substrates [3]. Recent innovations involve iridium catalysts incorporating bulky phosphine ligands like (R)-XylPhanePhos, which demonstrate improved enantioselectivity (up to 68% ee) for the hydrogenation of unfunctionalized indanone-derived imines at moderate hydrogen pressures (50-70 bar) .
Reductive amination provides a more direct and scalable route to (S)-6-methyl-2,3-dihydro-1H-inden-1-amine compared to asymmetric hydrogenation. The process involves the condensation of 6-methyl-1-indanone with ammonia sources followed by stereoselective reduction. Nickel-catalyzed reductive amination has emerged as a particularly efficient methodology, where nickel catalysts combined with chiral auxiliaries facilitate enantioselective imine reduction. Patent literature describes a one-pot process where 6-methyl-1-indanone undergoes reductive amination using hydroxylamine as the nitrogen source in the presence of a nickel catalyst, achieving high conversion rates (>95%) and moderate to good enantioselectivity (up to 82% ee) when employing tartrate-derived chiral modifiers [2].
Critical parameters for optimization include:
Chiral resolution techniques complement synthetic approaches, utilizing diastereomeric salt formation with chiral acids like L-tartaric acid or dibenzoyl-D-tartaric acid. This method achieves excellent enantiopurity (>99% ee) despite moderate yields (50-60%) due to fractional crystallization losses [2] [8]. Process economics favor resolution for large-scale production despite inherent mass inefficiency, as it avoids expensive chiral catalysts or ligands required in asymmetric synthesis.
The Suzuki-Miyaura reaction enables efficient introduction of diverse aryl substituents at the C6 position of the indane scaffold, providing access to structurally diverse analogs of (S)-6-methyl-2,3-dihydro-1H-inden-1-amine. This approach employs halogenated indane precursors, particularly 6-bromo-2,3-dihydro-1H-inden-1-amine derivatives, which undergo palladium-catalyzed cross-coupling with arylboronic acids under mild conditions. Research demonstrates that Pd(PPh₃)₄ (2-5 mol%) in toluene/ethanol mixtures (3:1) with aqueous potassium carbonate (2M) at 70-80°C achieves coupling efficiencies exceeding 90% for electron-neutral and electron-rich arylboronic acids [4] [7].
Table 2: Suzuki-Miyaura Coupling Scope for Inden-1-amine Diversification
C6 Substituent | Boronic Acid | Catalyst | Base | Yield (%) | Application |
---|---|---|---|---|---|
Phenyl | PhB(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | 92 | Bioactive analog |
4-Methoxyphenyl | 4-MeOC₆H₄B(OH)₂ | Pd(dppf)Cl₂ | CsF | 87 | Serotonin modulator |
3,5-Dimethylphenyl | 3,5-(Me)₂C₆H₃B(OH)₂ | Pd(PPh₃)₄ | K₃PO₄ | 85 | Neurotransmitter studies |
2-Naphthyl | 2-NaphB(OH)₂ | Pd(OAc)₂/SPhos | K₂CO₃ | 78 | Rigid receptor probe |
Isopropyl | (CH₃)₂CHB(OH)₂ | PdCl₂(dtbpf) | NaHCO₃ | 65* | Lipophilicity modifier |
*Lower yield due to steric constraints
Challenges emerge with sterically hindered boronic acids (e.g., 2,6-disubstituted aryls or alkylboronic acids), where yields decrease significantly (≤65%) due to unfavorable transmetalation kinetics [7]. Orthogonal protection strategies for the amine group prove essential, with tert-butoxycarbonyl (Boc) protection providing superior results over acetyl or benzyl protection due to minimized side reactions and straightforward deprotection under acidic conditions [4]. The Boc-protected 6-bromoindan-1-amine undergoes coupling with minimal racemization (<3% ee loss) when reactions are conducted below 80°C. This methodology has enabled the synthesis of pharmacologically relevant analogs including 6-(4-methoxyphenyl), 6-isopropyl, and 6-(3,5-dimethylphenyl) substituted inden-1-amines for structure-activity relationship studies [4] [7].
While direct literature on solid-phase synthesis of (S)-6-methyl-2,3-dihydro-1H-inden-1-amine remains limited, established methodologies for related indane scaffolds provide transferable strategies. Wang resin-linked indanone derivatives serve as versatile platforms for combinatorial synthesis, where immobilized 6-methyl-1-indanone undergoes reductive amination with diverse amine sources. Experimental protocols involve:
This approach enables rapid generation of N-substituted derivatives including N-alkyl, N-arylalkyl, and N-heteroaryl variants. However, enantioselectivity control remains challenging, requiring post-synthesis chiral separation rather than asymmetric synthesis on solid support. Reported yields for solid-phase synthesis range from 60-85% with purity >90% after preparative HPLC, making this approach valuable for initial biological screening despite moderate efficiency .
Advances in continuous flow hydrogenation present promising alternatives for high-throughput production. Microreactor systems employing immobilized chiral catalysts (e.g., Rh/chiral phosphine on silica) achieve residence times under 10 minutes for asymmetric reductive amination of immobilized indanone derivatives, significantly reducing catalyst loading (0.2-0.5 mol%) compared to batch processes [2] .
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1